1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.2ClH/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYBKJLXPHAWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride, also known by its CAS number 1187930-93-3, is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring of the piperazine structure, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 284.36 g/mol. The compound features a piperazine ring, which is known for its role in numerous pharmacologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 1187930-93-3 |
| Solubility | Soluble in water |
Pharmacological Profile
Research indicates that piperazine derivatives, including this compound, exhibit a broad spectrum of biological activities such as:
- Antidepressant Effects : Piperazine derivatives have shown potential as antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anticancer Activity : Some studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving inhibition of tumor growth or induction of apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, with evidence indicating it can inhibit pro-inflammatory cytokines and enzymes like COX-2 .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various receptors and enzymes in the central nervous system and peripheral tissues.
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders .
- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and COLO-205 (colon cancer), indicating its potential as an anticancer agent .
- Anti-inflammatory Studies : Research highlighted that compounds related to this compound significantly reduced edema in animal models, demonstrating anti-inflammatory effects comparable to established drugs like indomethacin .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Ortho vs. Para Substitution : The ortho-benzyloxy group in the target compound may sterically hinder receptor interactions compared to para-substituted analogs like 4-MeOPP, which show higher serotonin receptor (5-HT1A/1B) activity .
Pharmacological and Receptor Activity
Serotonin Receptor Interactions
Sigma-1 Receptor Agonism
- The target compound lacks the dimethoxyphenethyl and phenylpropyl chains critical for sigma-1 selectivity.
Antihistamine Activity
- Hydroxyzine Dihydrochloride: Blocks histamine H₁ receptors via its benzhydryl-piperazine structure .
Preparation Methods
Nucleophilic Substitution of Piperazine with 2-(Benzyloxy)phenyl Halide
A common approach involves reacting piperazine with a halogenated 2-(benzyloxy)phenyl derivative (e.g., 2-(benzyloxy)phenyl chloride or bromide). The nucleophilic nitrogen of piperazine attacks the electrophilic carbon bearing the halogen, leading to substitution and formation of the target compound.
- Reaction conditions:
- Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
- Temperature: Typically 50–130 °C, optimized to balance reaction rate and side reactions.
- Base: Sometimes an organic base like triethylamine or inorganic bases such as potassium carbonate are used to neutralize the released halogen acid.
- Post-reaction treatment:
- The crude product is purified by recrystallization or chromatography.
- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethyl acetate or methanol.
This method is supported by analogous piperazine derivative syntheses documented in patent literature and research articles, which emphasize the use of aprotic solvents and controlled temperature to maximize yield and purity.
Stepwise Synthesis via Protection and Deprotection
Another approach involves:
- Protecting the phenol group in 2-hydroxyphenylpiperazine by benzylation to form the benzyloxy group.
- Subsequent reaction with piperazine or substituted piperazine.
- Final deprotection or salt formation steps.
This method allows selective functionalization and control over substitution patterns, minimizing side reactions.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Benzylation | 2-Hydroxyphenyl halide + benzyl bromide, base (K2CO3), DMF, 80 °C | Formation of 2-(benzyloxy)phenyl halide intermediate | 75–85% |
| 2. Nucleophilic substitution | Piperazine, 2-(benzyloxy)phenyl halide, DMF, 100 °C, base | Piperazine substitution to form target amine | 70–90% |
| 3. Salt formation | HCl gas or 1N HCl in ethyl acetate or methanol, room temperature | Formation of dihydrochloride salt | Quantitative |
Specific Research Findings and Optimization
- Solvent choice: Aprotic solvents like DMF and DMSO improve nucleophilicity and solubility of reactants, enhancing reaction efficiency.
- Temperature control: Maintaining reaction temperature between 50–130 °C prevents decomposition of sensitive intermediates and favors high conversion rates.
- Base selection: Use of inorganic bases such as potassium carbonate or organic bases like triethylamine neutralizes acid byproducts and shifts equilibrium toward product formation.
- Salt formation: Treatment with HCl in organic solvents yields the dihydrochloride salt as a stable, crystalline solid, facilitating isolation and purification.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct nucleophilic substitution | Simple, fewer steps, high yield | Requires pure halide intermediate, potential side reactions |
| Protection-deprotection approach | Better selectivity, control over substitution | More steps, longer synthesis time |
Summary Table of Key Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | DMF, DMSO, acetonitrile | Aprotic polar solvents preferred |
| Temperature | 50–130 °C | Optimized per step |
| Reaction time | 3–12 hours | Depending on scale and conditions |
| Base | K2CO3, triethylamine | Neutralizes acid byproducts |
| Yield | 70–90% (stepwise) | High yields with optimized conditions |
| Salt formation conditions | Room temperature, HCl in EtOAc/MeOH | Quantitative conversion to dihydrochloride salt |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride, and how can reaction conditions be systematically optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with benzoic acid derivatives (e.g., acyl chloride formation, bromination, esterification). Optimization requires testing solvents (e.g., acetonitrile, dichloromethane), reaction time (24–72 hours), and molar ratios of reagents (e.g., 1:1.2 for nucleophilic substitution). Systematic parameter screening via Design of Experiments (DoE) is recommended to maximize yield and purity . Post-synthesis, intermediates and final products should be characterized via IR, HNMR, and GC-MS to confirm structural integrity .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment (>95%). Nuclear magnetic resonance (HNMR) confirms substitution patterns on the piperazine and phenyl rings. Mass spectrometry (GC-MS) validates molecular weight, while melting point analysis ensures consistency with literature values. For salt forms (e.g., dihydrochloride), elemental analysis quantifies chloride content .
Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?
- Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it preferable for in vitro assays. Stability studies (e.g., thermal gravimetric analysis, TGA) show improved thermal degradation resistance compared to the free base. Storage at −20°C under inert atmosphere (argon) minimizes hygroscopic degradation .
Advanced Research Questions
Q. How do structural modifications in the benzyloxy or phenyl groups influence the compound's receptor binding affinity?
- Answer : Substituent position and electronic effects significantly alter activity. For example:
- Benzyloxy group : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce serotonin receptor affinity by 40% compared to unsubstituted analogs.
- Piperazine ring : Methyl substitution at the 2-position increases selectivity for dopamine D2 receptors (Ki = 12 nM vs. 85 nM for unmodified analogs).
Comparative SAR tables (e.g., IC50 values for analogs) are essential for rational design .
Q. How can computational modeling predict the interaction mechanisms between this compound and serotonin receptors?
- Answer : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT1A PDB: 7E2Z) identifies key interactions:
- Hydrogen bonding between the piperazine nitrogen and Asp116.
- π-π stacking of the benzyloxy group with Phe330.
Free energy perturbation (FEP) calculations quantify binding energy changes (<±1.5 kcal/mol) upon structural modifications .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Answer : Contradictions often arise from assay variability (e.g., cell type, receptor isoform). Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for GPCR assays) and reference agonists (e.g., serotonin for 5-HT receptor studies).
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC50 ranges: 10–50 nM for 5-HT1A).
Discrepancies in cytotoxicity (e.g., IC50 = 5 μM vs. 20 μM) may reflect differences in metabolic activity (MTT vs. resazurin assays) .
Q. What are the critical parameters to consider when scaling up the synthesis from laboratory to pilot scale?
- Answer : Key parameters include:
- Heat dissipation : Use jacketed reactors to control exothermic reactions (e.g., bromination).
- Solvent recovery : Distillation systems for dichloromethane (>90% recovery).
- Purity thresholds : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor reaction progress .
Q. How can metabolic stability be assessed in preclinical studies?
- Answer : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
